Isosorbide-2-benzylcarbamate-5-(o-toluate)
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Overview
Description
Isosorbide-2-benzylcarbamate-5-(o-toluate) is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isosorbide, a bicyclic compound derived from glucose, and features both benzylcarbamate and o-toluate functional groups. This compound has garnered interest due to its potential as a selective inhibitor of butyrylcholinesterase, an enzyme linked to various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide-2-benzylcarbamate-5-(o-toluate) typically involves the reaction of isosorbide with benzyl isocyanate and o-toluic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Preparation of Isosorbide Derivative: Isosorbide is first reacted with benzyl isocyanate to form isosorbide-2-benzylcarbamate.
Industrial Production Methods
Industrial production of isosorbide-2-benzylcarbamate-5-(o-toluate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Isosorbide-2-benzylcarbamate-5-(o-toluate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Isosorbide-2-benzylcarbamate-5-(o-toluate) has several scientific research applications, including:
Medicinal Chemistry: As a selective inhibitor of butyrylcholinesterase, it is studied for its potential in treating neurological disorders such as Alzheimer’s disease.
Biological Studies: Used in enzyme inhibition studies to understand the role of butyrylcholinesterase in various biological processes.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of isosorbide-2-benzylcarbamate-5-(o-toluate) involves its interaction with butyrylcholinesterase. The compound binds to the enzyme’s active site, inhibiting its activity. This inhibition is achieved through interactions with specific amino acid residues in the enzyme, leading to a decrease in the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Isosorbide-2-benzylcarbamate-5-salicylate: Another potent butyrylcholinesterase inhibitor with a similar structure but different functional groups.
Isosorbide-2-carbamate-5-aryl esters: A class of compounds with varying aryl groups, showing different levels of selectivity and potency.
Uniqueness
Isosorbide-2-benzylcarbamate-5-(o-toluate) is unique due to its specific combination of benzylcarbamate and o-toluate groups, which confer distinct inhibitory properties and selectivity towards butyrylcholinesterase .
Properties
Molecular Formula |
C22H23NO6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-methylbenzoate |
InChI |
InChI=1S/C22H23NO6/c1-14-7-5-6-10-16(14)21(24)28-17-12-26-20-18(13-27-19(17)20)29-22(25)23-11-15-8-3-2-4-9-15/h2-10,17-20H,11-13H2,1H3,(H,23,25)/t17-,18+,19-,20-/m1/s1 |
InChI Key |
XMIPVPSZMVVUST-IYWMVGAKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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